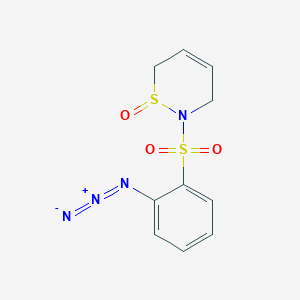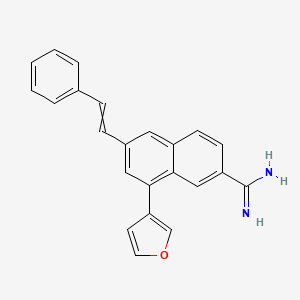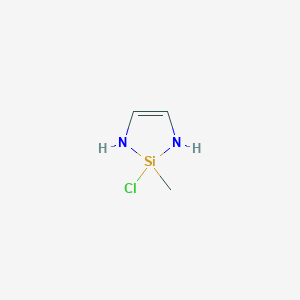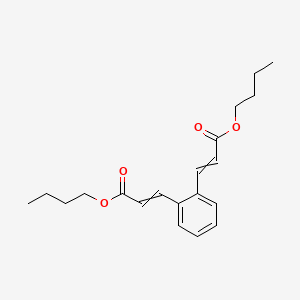![molecular formula C30H37N3 B14225971 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene CAS No. 745024-77-5](/img/structure/B14225971.png)
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is an organic compound with the molecular formula C24H29N3. This compound is characterized by the presence of azido and bis(2,6-di(propan-2-yl)phenyl) groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene typically involves the azidation of a precursor compound, such as 2,6-diisopropylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. The general synthetic route can be summarized as follows:
Starting Material: 2,6-diisopropylaniline
Reaction: The aniline derivative is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-azido-1,3-di(propan-2-yl)benzene
- 2,6-diisopropylphenylazide
- 1-azido-2,6-diisopropylbenzene
Uniqueness
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is unique due to the presence of two bulky 2,6-di(propan-2-yl)phenyl groups, which can influence its reactivity and steric properties. This makes it distinct from other azido compounds and can lead to different reaction outcomes and applications.
Propriétés
Numéro CAS |
745024-77-5 |
|---|---|
Formule moléculaire |
C30H37N3 |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene |
InChI |
InChI=1S/C30H37N3/c1-18(2)22-12-9-13-23(19(3)4)28(22)26-16-11-17-27(30(26)32-33-31)29-24(20(5)6)14-10-15-25(29)21(7)8/h9-21H,1-8H3 |
Clé InChI |
SAUCZMJNTMAKPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=CC=C3C(C)C)C(C)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)



![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
